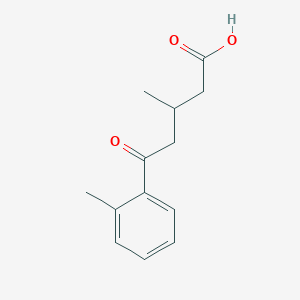
2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid
説明
2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid, also known as DMBA, is a chemical compound that belongs to the class of β-keto acids. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. DMBA has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
作用機序
2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid is a β-keto acid that can be metabolized by the enzyme PDH to produce acetyl-CoA, which is then used in the citric acid cycle to produce ATP. This compound can also be metabolized by the enzyme thiamine pyrophosphate (TPP) to produce acetyl-CoA and CO2. The mechanism of action of this compound is dependent on the activity of these enzymes and the availability of substrates.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound can increase the activity of PDH and promote the oxidation of glucose and fatty acids. This compound has also been shown to increase the production of ketone bodies in the liver. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant effects.
実験室実験の利点と制限
2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid has several advantages for lab experiments, including its stability, solubility in organic solvents, and availability. However, this compound has some limitations, including its insolubility in water, potential toxicity, and the need for specialized equipment to measure its activity.
将来の方向性
There are several future directions for the study of 2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid. One potential direction is the investigation of the role of this compound in the regulation of glucose and lipid metabolism in various tissues. Another potential direction is the study of the effects of this compound on mitochondrial function and oxidative stress. Additionally, the development of new methods for the synthesis and purification of this compound could improve its use in scientific research.
Conclusion:
In conclusion, this compound is a β-keto acid that has potential applications in scientific research, particularly in the field of biochemistry and physiology. This compound can be synthesized using various methods and has been shown to have several biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are several future directions for its study.
科学的研究の応用
2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid has been widely used in scientific research due to its potential applications in biochemistry and physiology. This compound is commonly used as a substrate for the enzyme pyruvate dehydrogenase (PDH) to study the regulation of PDH activity in various tissues. This compound has also been used to investigate the role of PDH in glucose metabolism and insulin resistance. Additionally, this compound has been used as a model substrate for the study of ketone body metabolism in the liver.
特性
IUPAC Name |
2,2-dimethyl-4-(3-methylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9-5-4-6-10(7-9)11(14)8-13(2,3)12(15)16/h4-7H,8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRBKHQWDGARPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















